molecular formula C8H9FN2O B3270058 n-(3-Amino-2-fluorophenyl)acetamide CAS No. 521074-20-4

n-(3-Amino-2-fluorophenyl)acetamide

Cat. No. B3270058
CAS RN: 521074-20-4
M. Wt: 168.17 g/mol
InChI Key: DENWSTSHWFIZMZ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-fluorophenyl)acetamide, also known as 2-FAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of phenylacetamide and has a molecular weight of 183.16 g/mol.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

  • Application : N-(2-Hydroxyphenyl)acetamide, a similar compound, is used in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is a key step in this process, highlighting the significance of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Role in Metabolic Pathways

  • Application : Metabolism studies involving similar fluorinated anilines demonstrate the conversion of these compounds into various metabolites, which is crucial for understanding drug metabolism and detoxification processes (Baldwin & Hutson, 1980).

Catalysis in Green Chemistry

  • Application : N-(3-Amino-4-methoxyphenyl)acetamide, a compound closely related to N-(3-Amino-2-fluorophenyl)acetamide, is used in the green synthesis of azo disperse dyes. This demonstrates the role of such compounds in environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Powder Diffraction and Pesticide Development

  • Application : Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which include compounds like N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, are characterized by X-ray powder diffraction. These compounds have potential as pesticides, indicating the application of N-(3-Amino-2-fluorophenyl)acetamide derivatives in agriculture (Olszewska et al., 2008).

Immunomodulation in Cancer Therapy

  • Application : N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, a compound structurally related to N-(3-Amino-2-fluorophenyl)acetamide, has shown potential in modifying lymphoid cell populations affected by tumor growth, indicating its role in cancer immunotherapy (Wang et al., 2004).

Anticancer Drug Development

  • Application : Compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to N-(3-Amino-2-fluorophenyl)acetamide, have shown promise in anticancer drug development, further emphasizing the pharmaceutical significance of these compounds (Sharma et al., 2018).

Anticonvulsant and Pain-Attenuating Properties

  • Application : Research on primary amino acid derivatives like N'-benzyl 2-amino acetamides, related to N-(3-Amino-2-fluorophenyl)acetamide, has revealed their anticonvulsant activities and potential as pain-attenuating drugs (King et al., 2011).

Anti-inflammatory Activity in Novel Derivatives

  • Application : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound related to N-(3-Amino-2-fluorophenyl)acetamide, have shown significant anti-inflammatory activity, suggesting their use in anti-inflammatory drug development (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-amino-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5(12)11-7-4-2-3-6(10)8(7)9/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENWSTSHWFIZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Amino-2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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